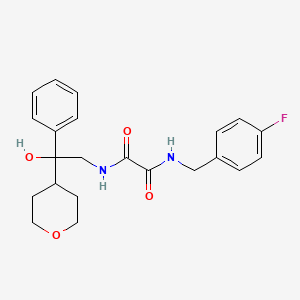

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 4-fluorobenzyl group at the N1 position and a complex hydroxy-phenyl-tetrahydropyran substituent at the N2 position. The fluorine atom on the benzyl group may enhance metabolic stability, while the tetrahydro-2H-pyran moiety could influence solubility and target binding .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4/c23-19-8-6-16(7-9-19)14-24-20(26)21(27)25-15-22(28,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,28H,10-15H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJGSQNJWWBGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorobenzyl intermediate.

Preparation of the Hydroxy-Phenyl Intermediate: The next step involves the reaction of phenylmagnesium bromide with a suitable aldehyde to form the hydroxy-phenyl intermediate.

Formation of the Tetrahydropyran Ring: The hydroxy-phenyl intermediate is then reacted with tetrahydropyran-4-one under acidic conditions to form the tetrahydropyran ring.

Oxalamide Formation: Finally, the 4-fluorobenzyl intermediate and the hydroxy-phenyl-tetrahydropyran intermediate are coupled using oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

Oxalamides exhibit diverse biological activities depending on their substituents. Below is a comparison of key analogues:

| Compound Name | Key Substituents | Biological Activity/Application | Key Structural Differences vs. Target Compound |

|---|---|---|---|

| Target Compound | N1: 4-fluorobenzyl; N2: hydroxy-phenyl-tetrahydropyran | Not explicitly stated (inferred medicinal) | Reference structure |

| N1-(4-chlorophenyl)-N2-(thiazolyl/pyrrolidinyl-methyl)oxalamide (13–15) | N1: 4-chlorophenyl; N2: thiazole/pyrrolidine hybrids | Antiviral (HIV entry inhibition) | Chlorophenyl vs. fluorobenzyl; thiazole vs. tetrahydropyran |

| N1-(2,4-dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide (S336) | N1: 2,4-dimethoxybenzyl; N2: pyridinylethyl | Umami flavoring agent | Methoxybenzyl vs. fluorobenzyl; pyridine vs. hydroxy-phenyl |

| N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) | N1: 3-chloro-4-fluorophenyl; N2: 4-methoxyphenethyl | Enzyme inhibition (SCD1) | Disubstituted aryl vs. fluorobenzyl; phenethyl vs. tetrahydropyran |

Substituent Impact :

- Aromatic Rings : The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to chlorophenyl (13–15) or methoxybenzyl (S336) groups due to fluorine’s electronegativity and resistance to oxidation .

Metabolic Stability and Toxicology

- 16.099 . The target compound’s fluorobenzyl group may further resist oxidative metabolism compared to methoxy or chloro analogues.

- Toxicokinetics: S336 has a high margin of safety (>33 million) between NOEL and human exposure levels. Chlorophenyl-containing analogues (e.g., 13–15) lack toxicological data, highlighting the need for targeted studies on the fluorinated target compound .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and fibrosis management. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is characterized by the presence of a fluorobenzyl group and a tetrahydropyran moiety, which contribute to its unique biological properties. The molecular formula is C23H30FNO4, with a molecular weight of 401.49 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and functional group modifications. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing yield.

Research indicates that N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide acts primarily as an inhibitor of the TGF-β receptor I (ALK5), which is implicated in various fibrotic diseases and cancer progression. By inhibiting ALK5, this compound may reduce tumor growth and fibrosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on ALK5 autophosphorylation. For instance, similar compounds have shown IC50 values in the nanomolar range against ALK5, indicating strong potential for therapeutic applications in oncology and fibrotic diseases .

In Vivo Efficacy

Preclinical models have revealed encouraging results regarding the efficacy of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide. In xenograft models, administration of the compound has led to significant tumor growth inhibition without notable toxicity, suggesting a favorable safety profile .

Pharmacokinetics

The pharmacokinetic profile of the compound has been assessed through various studies, highlighting its absorption, distribution, metabolism, and excretion (ADME) properties. Favorable pharmacokinetics are essential for therapeutic effectiveness and minimizing adverse effects.

Case Studies

-

Case Study 1: Tumor Growth Inhibition

- Objective : Evaluate the efficacy of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide in CT26 xenograft models.

- Method : Administered at 30 mg/kg orally.

- Results : Significant reduction in tumor size observed after treatment compared to control groups.

-

Case Study 2: Fibrosis Management

- Objective : Investigate the impact on fibrosis markers in animal models.

- Method : Long-term administration and monitoring of fibrosis-related biomarkers.

- Results : Marked decrease in collagen deposition and improvement in tissue architecture.

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C23H30FNO4 |

| Molecular Weight | 401.49 g/mol |

| IC50 (ALK5 Inhibition) | ~25 nM (similar compounds) |

| Tumor Growth Inhibition | Significant reduction observed |

| Administration Route | Oral (30 mg/kg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.